3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine
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Overview
Description
3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine: is a heterocyclic compound featuring a four-membered azetidine ring substituted with two fluorine atoms at the 3-position and a thiophen-3-ylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine typically begins with azetidine, thiophen-3-ylmethanol, and fluorinating agents.
Reaction Steps:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophen-3-ylmethyl sulfoxide or sulfone.
Reduction: 1-(thiophen-3-ylmethyl)azetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex molecules due to its unique structural features.
Biology
- Potential applications in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine
- Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry
Mechanism of Action
Mechanism
- The exact mechanism of action of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: Lacks the thiophen-3-ylmethyl group, making it less versatile in terms of functionalization.
1-(Thiophen-3-ylmethyl)azetidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
Properties
IUPAC Name |
3,3-difluoro-1-(thiophen-3-ylmethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NS/c9-8(10)5-11(6-8)3-7-1-2-12-4-7/h1-2,4H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLAUELPEAHQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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